

# An In-depth Technical Guide to Thiencarbazone-methyl: Chemical Structure, Properties, and Analysis

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## Compound of Interest

Compound Name: *Thiencarbazone*

Cat. No.: *B109821*

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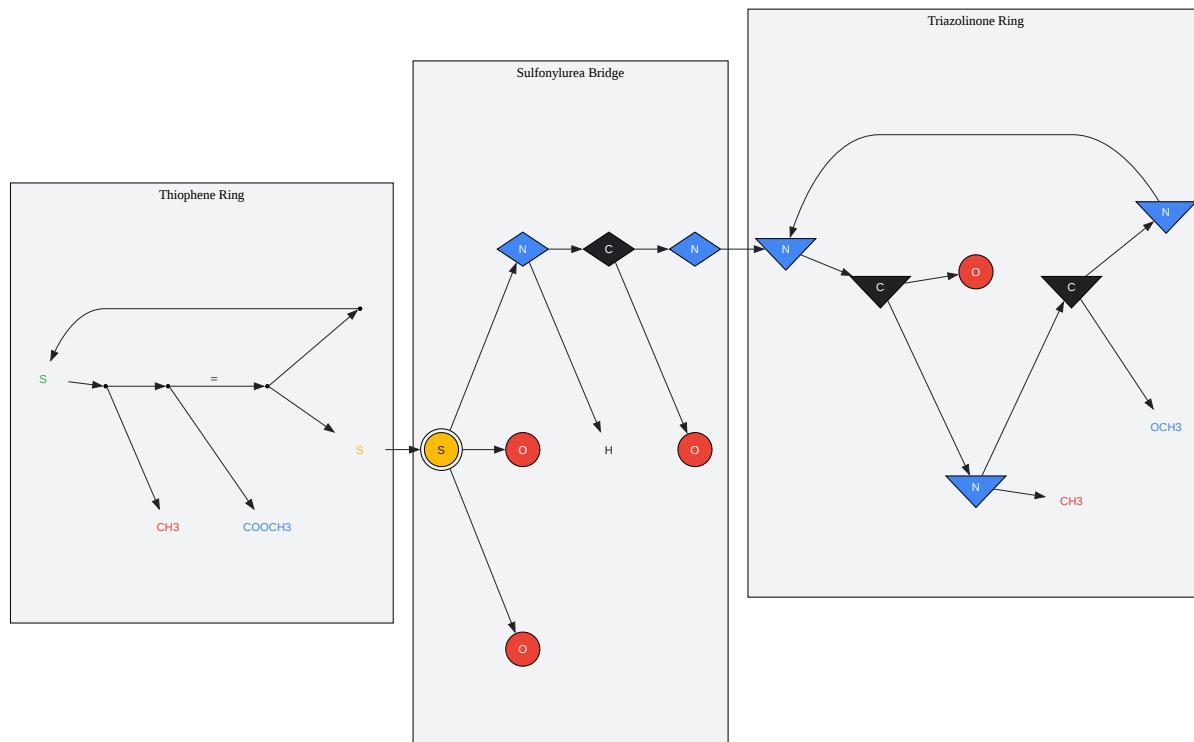
For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Thiencarbazone**-methyl is a selective, systemic herbicide belonging to the sulfonylaminocarbonyltriazolinone (SACT) chemical class.<sup>[1][2]</sup> It is effective for the pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds in corn and other cereal crops.<sup>[1][2]</sup> Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants.<sup>[1][2][3][4]</sup> This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and available experimental methodologies for the synthesis and analysis of **Thiencarbazone**-methyl.

## Chemical Structure and Identification

**Thiencarbazone**-methyl is characterized by a substituted thiophene ring linked to a triazolinone heterocycle through a sulfonylurea bridge.



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Caption: Chemical Structure of **Thiencarbazone**-methyl.

Identifier	Value
IUPAC Name	methyl 4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate
CAS Number	317815-83-1
Molecular Formula	C <sub>12</sub> H <sub>14</sub> N <sub>4</sub> O <sub>7</sub> S <sub>2</sub>
Molecular Weight	390.39 g/mol
InChI Key	XSKZXGDFSCCXQX-UHFFFAOYSA-N
SMILES	COC(=O)c1csc(C)c1S(=O)(=O)NC(=O)n1nc(OC)n(C)c1=O
Synonyms	BYH 18636, Velocity, Capreno, Adengo

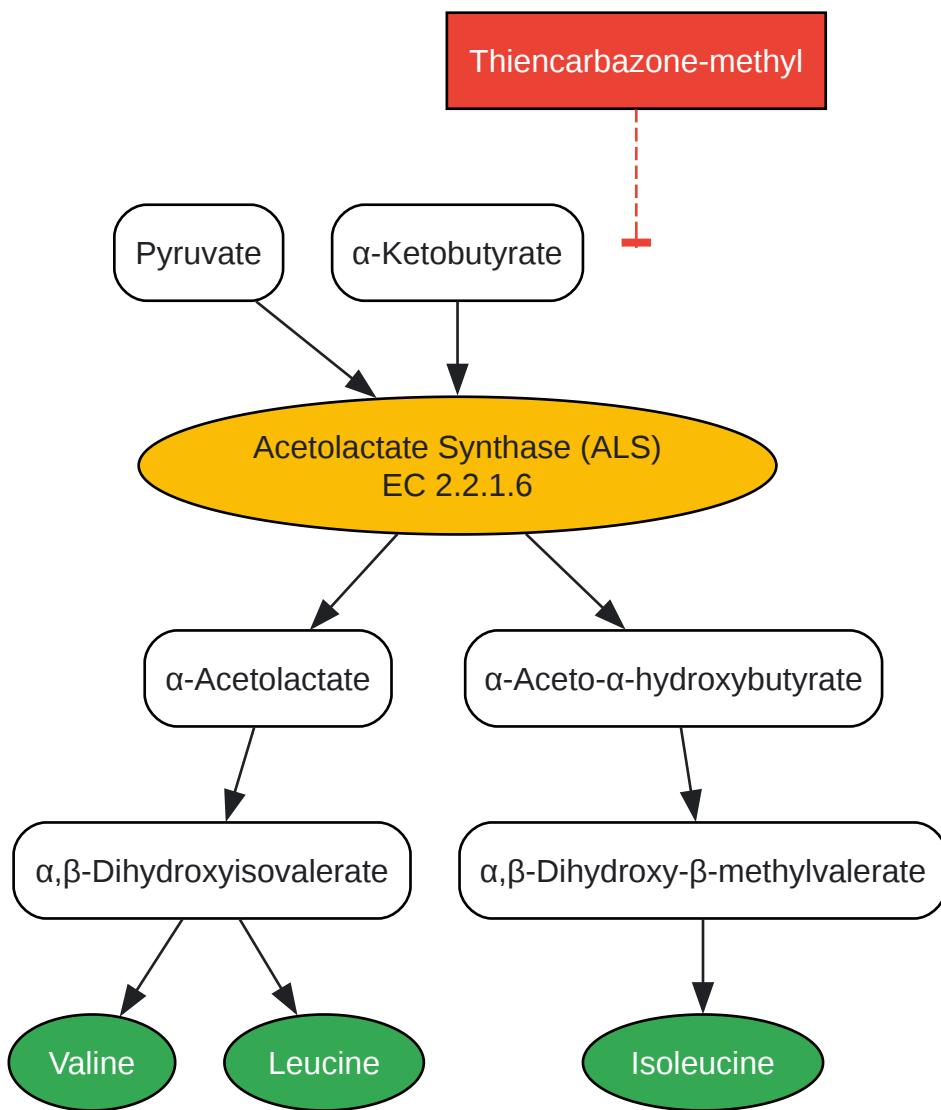
## Physicochemical Properties

A summary of the key physical and chemical properties of **Thiencarbazone**-methyl is presented below.

Property	Value	Reference
Physical State	White crystalline powder	[5]
Melting Point	205 °C	[6]
Boiling Point	Decomposes before boiling	[6]
Vapor Pressure	8.8 x 10 <sup>-11</sup> mPa (at 20 °C)	[6]
Water Solubility	72 mg/L (unbuffered, 20 °C)	[7][8]
	172 mg/L (pH 4, 20 °C)	[7][8]
	436 mg/L (pH 7, 20 °C)	[7][8]
	417 mg/L (pH 9, 20 °C)	[7][8]
pKa	3.0 (at 20 °C)	[8]
Solubility in Organic Solvents (g/L at 20 °C)		
Dimethylsulfoxide	29.15	[8]
Acetone	9.54	[8]
Ethyl acetate	2.19	[8]
Toluene	0.91	[8]
Ethanol	0.23	[8]

## Mechanism of Action

**Thiencarbazone**-methyl is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).<sup>[1][2][3][4]</sup> ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.<sup>[3][4][9]</sup> By inhibiting ALS, **Thiencarbazone**-methyl disrupts protein synthesis and cell division in susceptible plants, leading to cessation of growth and eventual death.<sup>[3]</sup> It is absorbed by both the roots and foliage and is translocated systemically throughout the plant.<sup>[3]</sup>



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Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by **Thiencarbazone-methyl**.

## Experimental Protocols

### Synthesis of Thiencarbazone-methyl

A general method for the synthesis of **Thiencarbazone-methyl** involves the reaction of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride with 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one in the presence of a base.[8][10] A one-pot synthesis has been described in patent literature.[8][10]

**Reactants:**

- 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride
- 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Sodium cyanate (NaOCN)
- N-methylimidazole (as a catalyst/base)
- Acetonitrile (as a solvent)

**General Procedure (based on patent literature):**

- 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride, sodium cyanate, N-methylimidazole, and 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one are combined in acetonitrile.[8][10]
- The reaction mixture is heated to approximately 70°C and stirred for several hours (e.g., 12-18 hours).[8][10]
- After cooling, the mixture is worked up, which may include filtration, washing with acidic and aqueous solutions, and drying to isolate the **Thiencarbazone**-methyl product.[8][10]

Note: This is a generalized procedure and requires optimization for laboratory-scale synthesis. For detailed stoichiometry and work-up procedures, consulting the primary patent literature (e.g., US20200048234A1) is recommended.[10]

## Analytical Determination

A common method for the quantitative analysis of **Thiencarbazone**-methyl and its metabolites in environmental matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [6][11]

**Sample Preparation (General Workflow for Water Samples):**

- Acidification of the water sample (e.g., with formic acid).[6]

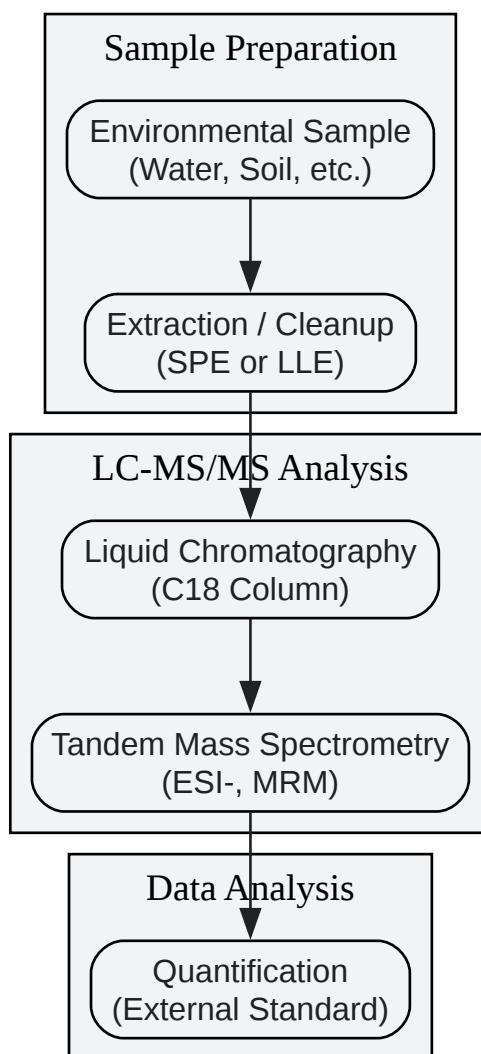
- Solid-Phase Extraction (SPE) using a suitable cartridge (e.g., HLB) for cleanup and concentration.[6]
- Elution from the SPE cartridge and preparation for LC-MS/MS analysis.

Sample Preparation (General Workflow for Soil/Sediment Samples):

- Extraction with an acidified organic solvent (e.g., acetonitrile).[6]
- Cleanup of the extract using a sorbent such as Primary Secondary Amine (PSA).[6]
- Filtration and preparation for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative):

- Column: A C18 reversed-phase column is typically used (e.g., Agilent Poroshell 120EC-C18, 2.1 mm × 75 mm, 2.7 µm).[6]
- Mobile Phase: A gradient elution with acetonitrile and water (often containing a modifier like formic or acetic acid) is employed.[6][12]
- Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.[6]
- Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent compound and its metabolites.[6]



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Caption: A conceptual workflow for the analytical determination of **Thiencarbazone**-methyl.

## Biological Evaluation: In Vivo Acetolactate Synthase (ALS) Inhibition Assay

This assay can be used to determine the inhibitory effect of **Thiencarbazone**-methyl on ALS activity within a whole plant system.

**Principle:** The assay involves the application of 1,1-cyclopropanedicarboxylic acid (CPCA) to inhibit ketol-acid reductoisomerase, the enzyme that follows ALS in the branched-chain amino acid biosynthesis pathway.<sup>[7]</sup> This leads to the accumulation of acetolactate, the product of the

ALS-catalyzed reaction. The amount of accumulated acetolactate is then quantified as a measure of ALS activity. By comparing acetolactate accumulation in **Thiencarbazone**-methyl-treated and untreated plants, the degree of ALS inhibition can be determined.<sup>[7]</sup>

General Protocol Outline:

- Grow susceptible plant species under controlled conditions.
- Treat a set of plants with a range of concentrations of **Thiencarbazone**-methyl.
- At a specific time after herbicide treatment, apply CPCAs to all plants (including controls) to inhibit ketol-acid reductoisomerase.<sup>[7]</sup>
- After a defined incubation period, harvest leaf tissue.
- Extract acetolactate from the plant tissue.
- Convert acetolactate to acetoin under acidic conditions and heating.
- Quantify acetoin colorimetrically after reaction with creatine and  $\alpha$ -naphthol.
- Calculate the inhibition of ALS activity based on the reduction in acetolactate accumulation in treated plants compared to controls.

Note: This is a generalized protocol. Specific parameters such as plant species, growth conditions, herbicide and CPCAs concentrations, and incubation times need to be optimized for specific experimental goals.

## Conclusion

**Thiencarbazone**-methyl is a well-characterized herbicide with a defined mechanism of action. This guide provides essential technical information on its chemical structure, properties, and analytical and synthetic methodologies. The provided data and procedural outlines serve as a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development. Further detailed experimental protocols may require access to proprietary industry data or further methods development.

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